molecular formula C6H12O18Yb2 B1508591 Ytterbium(III) oxalate hexahydrate CAS No. 30618-32-7

Ytterbium(III) oxalate hexahydrate

Cat. No.: B1508591
CAS No.: 30618-32-7
M. Wt: 718.24 g/mol
InChI Key: JTIORESCEIWPOY-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) is a hygroscopic, white crystalline compound with the molecular formula Cl₃H₁₂O₆Yb and a molecular weight of 387.49 g/mol . It is highly soluble in water and alcohols, making it a versatile precursor in synthetic chemistry and materials science. Its applications span catalysis, luminescent materials, and biomedical research due to its role as a Lewis acid and a source of Yb³⁺ ions .

Properties

CAS No.

30618-32-7

Molecular Formula

C6H12O18Yb2

Molecular Weight

718.24 g/mol

IUPAC Name

oxalate;ytterbium(3+);hexahydrate

InChI

InChI=1S/3C2H2O4.6H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);6*1H2;;/q;;;;;;;;;2*+3/p-6

InChI Key

JTIORESCEIWPOY-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Yb+3].[Yb+3]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Yb+3].[Yb+3]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Lanthanide Chloride Hexahydrates

Lanthanide chloride hexahydrates share structural similarities but exhibit distinct properties based on their ionic radii, electronic configurations, and coordination chemistry. Below is a detailed comparison of YbCl₃·6H₂O with europium(III) chloride hexahydrate (EuCl₃·6H₂O), erbium(III) chloride hexahydrate (ErCl₃·6H₂O), and holmium(III) chloride hexahydrate (HoCl₃·6H₂O).

Physical and Chemical Properties

Property YbCl₃·6H₂O EuCl₃·6H₂O ErCl₃·6H₂O HoCl₃·6H₂O
Molecular Weight 387.49 g/mol 366.41 g/mol 381.72 g/mol 379.29 g/mol
Ionic Radius (Yb³⁺/Ln³⁺) 0.985 Å 1.066 Å (Eu³⁺) 1.004 Å (Er³⁺) 1.015 Å (Ho³⁺)
Solubility High in H₂O, alcohols High in H₂O Moderate in H₂O Moderate in H₂O
Hygroscopicity High Moderate Moderate Low

Notes:

  • Smaller ionic radii (e.g., Yb³⁺ vs. Eu³⁺) influence lattice energy and thermal stability .
  • YbCl₃·6H₂O’s high hygroscopicity necessitates stringent storage compared to HoCl₃·6H₂O .
Upconversion Nanoparticles (UCNPs)
  • YbCl₃·6H₂O : Acts as a sensitizer in Yb³+/Er³+ or Yb³+/Tm³+ co-doped UCNPs, enhancing near-infrared (NIR) to visible light conversion. Used in bioimaging and temperature sensing .
  • ErCl₃·6H₂O : Serves as an activator in UCNPs, emitting green light (550 nm). Less efficient as a standalone sensitizer compared to Yb³+ .
  • HoCl₃·6H₂O : Used in tri-doped systems (e.g., Yb³+/Eu³+/Ho³+) for multi-color luminescence but requires higher doping concentrations .
Catalysis
  • YbCl₃·6H₂O : Effective Lewis acid catalyst for aldol reactions due to its single unpaired f electron and small size .
  • EuCl₃·6H₂O : Less catalytically active in organic synthesis but used in redox reactions .

Bioimaging

  • YbCl₃·6H₂O : Enables NIR-II emission (1,000–1,700 nm) in Tm³+/Yb³+ systems for deep-tissue imaging .
  • GdCl₃·6H₂O : Preferred for MRI contrast agents but lacks luminescent properties .

Environmental Sensing

  • YbCl₃·6H₂O : Integrated into MOF composites for fluoride ion detection via luminescence quenching .

Preparation Methods

Classical Precipitation from Ytterbium Salts and Oxalate Sources

The most common approach to synthesize ytterbium(III) oxalate hexahydrate involves the precipitation reaction between an aqueous solution of ytterbium(III) salts (typically chloride or nitrate) and oxalate ions.

  • Reaction Scheme:

    $$
    \mathrm{Yb^{3+} (aq) + 3 C2O4^{2-} (aq) + 6 H2O \rightarrow Yb2(C2O4)3 \cdot 6H2O (s)}
    $$

  • Typical Procedure:

    • Prepare an aqueous solution of ytterbium(III) chloride or nitrate.
    • Add a stoichiometric or slight excess of oxalate ions, often from oxalic acid or ammonium oxalate.
    • The reaction mixture is stirred, and the precipitate of this compound forms.
    • The precipitate is filtered, washed, and dried under controlled conditions to retain the hexahydrate form.
  • Reference Example:

    Ytterbium(III) oxalate hydrate can be prepared by reacting aqueous ytterbium(III) chloride with a benzene solution of dimethyl oxalate, yielding the hydrated oxalate.

Homogeneous Precipitation via Thermal Decomposition of Oxamic Acid

A more controlled synthetic route involves homogeneous precipitation based on the thermal decomposition of oxamic acid, which slowly releases oxalate ions in solution.

  • This method allows better control over crystal growth and hydration state.
  • Studies indicate that for heavier lanthanides like ytterbium, the oxalate forms pentahydrates or hexahydrates with loosely bound water molecules, which can fluctuate depending on conditions.

Synthesis from Ytterbium Nitrate and Ammonium Bicarbonate with Hydrogen Peroxide (Indirect Method for Oxalate Precursors)

Although this method primarily targets ytterbium oxide preparation, it involves precipitation of ytterbium carbonate intermediates under controlled conditions, which can be adapted for oxalate synthesis by substituting carbonate with oxalate ions.

  • The process includes preparing an ammonium bicarbonate solution mixed with ytterbium nitrate.
  • Hydrogen peroxide is added to initiate precipitation.
  • The precipitate is aged, filtered, washed, and calcined to obtain ytterbium oxide with controlled particle size.

While this patent focuses on oxide preparation, the precipitation and aging steps are relevant for understanding the controlled synthesis of ytterbium compounds including oxalates.

Data Table: Typical Preparation Parameters for this compound

Parameter Typical Values/Conditions Notes
Ytterbium Salt Source YbCl₃ or Yb(NO₃)₃ aqueous solutions Purity >99.9% recommended
Oxalate Source Oxalic acid, ammonium oxalate, or dimethyl oxalate Dimethyl oxalate used in organic phase reactions
Molar Ratio (Yb³⁺ : C₂O₄²⁻) 1 : 1.5 to 1 : 3 Stoichiometric or slight excess oxalate
Solvent Water (aqueous), sometimes mixed with organic solvents Benzene used for dimethyl oxalate solution
Temperature Room temperature to 60 °C Elevated temperature can improve crystallinity
Reaction Time 1 to 48 hours Longer aging improves crystal quality
Filtration and Washing With deionized water To remove impurities
Drying Conditions Air drying or vacuum drying at ambient temperature To preserve hexahydrate form

Research Findings and Notes on Hydration State

  • Ytterbium(III) oxalate typically crystallizes as a pentahydrate or hexahydrate. The exact number of water molecules can be sensitive to preparation and drying conditions.
  • Thermal decomposition studies show stepwise dehydration from hexahydrate to dihydrate and finally to ytterbium oxide upon heating.
  • Electron microscopy reveals that dehydration can cause cracking in crystals under vacuum, indicating loosely bound lattice water in the hexahydrate form.
  • Precise structural determination of Yb(III) oxalates remains challenging due to variable hydration and lattice water content.

Summary of Preparation Methodologies

Method Description Advantages Limitations
Direct Precipitation Mixing aqueous Yb salt with oxalate source Simple, scalable, widely used Control over hydration and particle size can be limited
Homogeneous Precipitation Thermal decomposition of oxamic acid releasing oxalate Uniform particle size, controlled crystallinity More complex, requires thermal control
Indirect via Carbonate Precipitation Precipitation of Yb carbonate with ammonium bicarbonate and H₂O₂, followed by conversion Good particle control, adaptable to oxalate synthesis Primarily for oxide; adaptation needed for oxalate

Q & A

Q. What are the critical considerations for synthesizing Ytterbium(III) oxalate hexahydrate with high purity?

Synthesis typically involves stoichiometric precipitation from aqueous solutions of ytterbium salts (e.g., YbCl₃·6H₂O) and oxalic acid. Key steps include:

  • Maintaining a molar ratio of 1:3 (Yb³⁺:C₂O₄²⁻) to ensure complete complexation .
  • Controlling pH (2.5–3.5) to avoid hydrolysis of Yb³⁺ and ensure crystalline hydrate formation .
  • Post-synthesis washing with cold ethanol to remove unreacted oxalate ions, followed by vacuum drying at 40–60°C .

Q. How is the purity of this compound validated in academic research?

Purity assessment involves:

  • Thermogravimetric Analysis (TGA): Quantifying mass loss during dehydration (hexahydrate → anhydrous form) and decomposition (oxalate → oxide). Expected mass loss for hexahydrate dehydration: ~27.9% (6 H₂O molecules) .
  • Elemental Analysis (EA): Confirming Yb³⁺ content via ICP-OES (expected ~44.66% Yb) and oxalate quantification via redox titration .
  • XRD: Matching diffraction patterns to reference databases (e.g., ICDD) to confirm crystallinity .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
  • Store in airtight containers at room temperature to prevent hygroscopic degradation .
  • Ventilate workspaces to mitigate inhalation risks (H335) . Toxicity data for oxalate salts are limited; assume hazards analogous to chloride analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal decomposition profiles of this compound?

Contradictions in decomposition temperatures (e.g., 150°C vs. 180°C) arise from:

  • Sample Purity: Impurities (e.g., residual chloride) lower decomposition thresholds. Validate purity via EA and TGA-MS .
  • Heating Rate: Slower rates (1–2°C/min) improve resolution of intermediate phases (e.g., trihydrate → monohydrate) .
  • Atmosphere: Inert atmospheres (N₂) delay oxidation, altering decomposition pathways .

Q. What role does this compound play in upconversion nanoparticle (UCNP) synthesis?

Yb³⁺ is a sensitizer in UCNPs (e.g., NaYF₄:Yb³⁺/Tm³⁺). Methodological steps include:

  • Co-precipitation: Reacting Yb-oxalate with YCl₃, NH₄F, and oleic acid in 1-octadecene at 300°C to form oleate-capped nanoparticles .
  • Doping Optimization: Adjusting Yb³⁺ concentration (5–30 mol%) to balance luminescence intensity and quenching effects .
  • Surface Modification: Ligand exchange with polyacrylic acid for biocompatibility in biomedical applications .

Q. How do hygroscopic properties of this compound impact experimental reproducibility?

Hygroscopicity causes variability in hydration states, affecting stoichiometry. Mitigation strategies:

  • Dynamic Vapor Sorption (DVS): Characterize water uptake at controlled humidity (0–90% RH) .
  • Karl Fischer Titration: Quantify residual water content pre-experiment .
  • Anhydrous Synthesis Routes: Use dehydrated precursors (e.g., Yb₂O₃) in non-aqueous solvents (e.g., ethanol) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the color of this compound?

  • Impurity Effects: Chloride contamination (from YbCl₃ precursors) may introduce green hues, as seen in YbCl₃·6H₂O .
  • Crystalline vs. Amorphous Phases: Annealing at 200°C converts amorphous white powders to crystalline green forms .
  • Hydration State: Partial dehydration (e.g., tetrahydrate) alters light absorption properties .

Methodological Tables

Parameter Typical Value Reference
Molecular Weight449.15 g/mol (calculated)
Dehydration Temperature150–180°C
Yb³⁺ Content (ICP-OES)44.66%
Optimal pH for Synthesis2.5–3.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.